An In-depth Technical Guide to 2-Chloro-3-nitroquinoline: Properties, Structure, and Applications
An In-depth Technical Guide to 2-Chloro-3-nitroquinoline: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Chloro-3-nitroquinoline. As a key building block in synthetic organic chemistry, its unique electronic and structural features make it a valuable precursor for a range of heterocyclic compounds, particularly in the field of medicinal chemistry. This document delves into the causality behind its reactivity and provides practical insights for its application in research and drug development.
Molecular Structure and Physicochemical Properties
2-Chloro-3-nitroquinoline is a substituted quinoline derivative with the chemical formula C₉H₅ClN₂O₂.[1][2] Its structure is characterized by a quinoline bicyclic system, with a chlorine atom at position 2 and a nitro group at position 3. This specific substitution pattern is crucial to its chemical behavior.
The presence of the strongly electron-withdrawing nitro group at the C-3 position significantly influences the electron density of the entire quinoline ring system.[3] This effect is most pronounced at the ortho (C-2, C-4) and para (C-6, C-8) positions, rendering them susceptible to nucleophilic attack.[3] The chlorine atom at the C-2 position serves as an excellent leaving group in nucleophilic substitution reactions.[3]
Table 1: Physicochemical Properties of 2-Chloro-3-nitroquinoline
| Property | Value | Source |
| CAS Number | 78105-37-0 | [1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 208.60 g/mol | [1][4] |
| IUPAC Name | 2-chloro-3-nitroquinoline | |
| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)[O-] | [1] |
| Appearance | Solid (form may vary) | [5] |
Below is a diagram illustrating the chemical structure of 2-Chloro-3-nitroquinoline.
Caption: Chemical structure of 2-Chloro-3-nitroquinoline.
Synthesis and Reactivity
Synthesis
2-Chloro-3-nitroquinoline is typically synthesized from a more substituted quinoline precursor. A common and key starting material for its preparation is 2,4-dichloro-3-nitroquinoline.[3][6] The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) reaction.
The process leverages the differential reactivity of the two chlorine atoms in 2,4-dichloro-3-nitroquinoline. The presence of the electron-withdrawing nitro group at the 3-position activates both the C-2 and C-4 positions for nucleophilic attack. However, the C-4 position is generally more activated, allowing for selective substitution at this position while leaving the C-2 chlorine intact.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for 2-chloro-3-nitroquinoline derivatives.
Reactivity
The reactivity of 2-Chloro-3-nitroquinoline is dominated by its electrophilic character, making it a valuable reagent in organic synthesis.[1] The key reactive sites are the carbon atom bearing the chloro group (C-2) and the nitro group itself.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is an excellent leaving group, readily displaced by a variety of nucleophiles.[3] The electron-withdrawing nitro group at the adjacent C-3 position stabilizes the negatively charged Meisenheimer complex intermediate, which is a key factor in facilitating the SNAr mechanism.[3] This reactivity allows for the introduction of various functional groups at the C-2 position, including amines, alkoxides, and thiolates, leading to the synthesis of a diverse range of quinoline derivatives.
Reduction of the Nitro Group: The nitro group at the C-3 position can be reduced to an amino group. This transformation is a critical step in the synthesis of more complex heterocyclic systems, such as the formation of a fused imidazole ring to create 1H-imidazo[4,5-c]quinoline scaffolds.[3]
The diagram below illustrates the general mechanism of a nucleophilic aromatic substitution reaction on 2-Chloro-3-nitroquinoline.
Caption: General mechanism of nucleophilic aromatic substitution on 2-Chloro-3-nitroquinoline.
Applications in Drug Development
2-Chloro-3-nitroquinoline and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds.[7][8] The quinoline ring system is a privileged structure in drug discovery, exhibiting activities such as anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[7][8]
A notable application of 2-Chloro-3-nitroquinoline is as a precursor for the synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives .[3] These compounds are being actively investigated as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). The A3AR is a promising therapeutic target for a variety of conditions, including inflammatory diseases, chronic neuropathic pain, and certain liver conditions.[3]
The synthetic utility of 2-Chloro-3-nitroquinoline in this context lies in its trifunctional nature:
-
The chloro group at C-2 acts as a leaving group for further substitutions.
-
The nitro group at C-3 can be reduced to an amine, which is then used for the construction of the fused imidazole ring.[3]
-
The quinoline core itself provides the necessary scaffold for biological activity.
Spectroscopic Characterization
While specific spectral data for 2-Chloro-3-nitroquinoline is not detailed in the provided search results, characterization of such compounds typically relies on a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the substitution pattern on the quinoline ring and the presence of the nitro group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C-Cl bond, the N-O stretching of the nitro group, and the aromatic C-H and C=C bonds of the quinoline ring.
-
Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound and provide information about its fragmentation pattern.
For related compounds like 2-chloroquinoline, extensive spectral data is available, which can serve as a reference for interpreting the spectra of 2-Chloro-3-nitroquinoline.[9]
Safety and Handling
As a reactive chemical intermediate, 2-Chloro-3-nitroquinoline and its precursors like 2,4-dichloro-3-nitroquinoline should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for 2-Chloro-3-nitroquinoline was not retrieved, general safety guidelines for related chloro-nitro-aromatic compounds should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
Ventilation: Use only in a well-ventilated area, such as a fume hood.[10][11]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[10]
For detailed and specific safety information, it is imperative to consult the material's Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-3-nitroquinoline is a versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its unique structural and electronic properties, arising from the interplay of the chloro and nitro substituents on the quinoline core, make it a valuable building block for the construction of complex heterocyclic systems. The ability to undergo regioselective nucleophilic aromatic substitution and the potential for further functionalization of the nitro group provide synthetic chemists with a powerful tool for the development of novel, biologically active compounds. As research into A3 adenosine receptor modulators and other therapeutic agents continues, the importance of 2-Chloro-3-nitroquinoline as a key synthetic precursor is likely to grow.
References
-
Chemsrc. (2025, August 27). 2,4-DICHLORO-3-NITRO-QUINOLINE | CAS#:132521-66-5. Retrieved from [Link]
-
International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Retrieved from [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitroquinoline. Retrieved from [Link]
-
Appchem. (n.d.). 2-Chloro-3-nitroquinoline | 78105-37-0 | C9H5ClN2O2. Retrieved from [Link]
- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
-
PubChem. (n.d.). 2-Chloroquinoline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 133860-75-0 | Product Name : 2-Chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Retrieved from [Link]
- Dias, F. R. F., Campos, V. R., de Moraes, R. S. M., Souza, N. A., Cunha, A. C., Lage, M. R., & Ferreira, G. B. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1645-1658.
- Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2012).
Sources
- 1. 2-chloro-3-nitroquinoline | 78105-37-0 | DDA10537 [biosynth.com]
- 2. appchemical.com [appchemical.com]
- 3. 2-Chloro-3-nitroquinolin-4-amine|132521-67-6 [benchchem.com]
- 4. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
